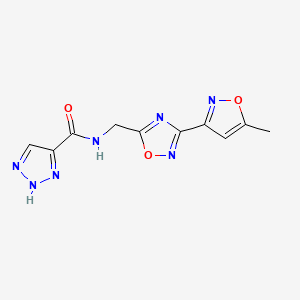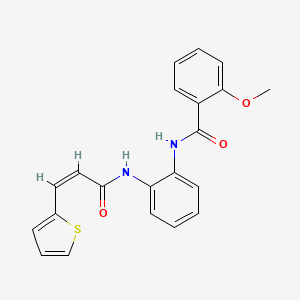![molecular formula C25H20FN3O B2730747 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185000-19-4](/img/structure/B2730747.png)
3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (referred to as "compound X" henceforth) is a novel chemical compound that has recently gained attention in the scientific community for its potential applications in various fields of research.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of closely related compounds to 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one have been explored, emphasizing the potential biological activity and crystal structure understanding. For instance, Ivashchenko et al. (2019) developed a method for synthesizing a similar compound, highlighting its structure through X-ray crystal analysis and evaluating its potential as a hepatitis B virus inhibitor based on molecular docking studies, showing nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019).
Heterocyclic Compound Synthesis
The creation of heterocyclic compounds, including those with a pyrimido[5,4-b]indole skeleton, involves methodologies that allow for diverse structural possibilities, which are critical in biomedical applications. Han et al. (2009) demonstrated a microwave-assisted synthesis method for generating a range of heterocyclic compounds, providing a foundation for fast, efficient synthesis techniques that could be applied to similar compounds (Han et al., 2009).
Organic Solar Cell Applications
The modification of N-annulated perylene diimide dimers, which share structural motifs with this compound, has been studied for their potential use in organic solar cells. Nazari et al. (2018) synthesized compounds with benzyl and fluorinated benzyl side chains, demonstrating their effectiveness as non-fullerene acceptors in solar cells, achieving power conversion efficiencies of up to 5.8% (Nazari et al., 2018).
Antitumor Activity
Research into the antitumor activity of pyrimidine derivatives, akin to the compound of interest, has shown promising results. For example, Raić-Malić et al. (2000) synthesized new pyrimidine derivatives displaying significant antitumor activities, indicating the potential therapeutic applications of such compounds (Raić-Malić et al., 2000).
Anticancer Agents
Novel N-benzyl aplysinopsin analogs, which bear structural resemblance to the compound , have been synthesized and evaluated for their anticancer properties. Penthala et al. (2011) identified compounds with potent growth inhibition against melanoma and ovarian cancer cells, highlighting the compound's potential as lead compounds for antitumor agent development (Penthala et al., 2011).
properties
IUPAC Name |
3-benzyl-5-[(2-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-17-11-12-22-20(13-17)23-24(29(22)15-19-9-5-6-10-21(19)26)25(30)28(16-27-23)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGUMTKAKAQKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

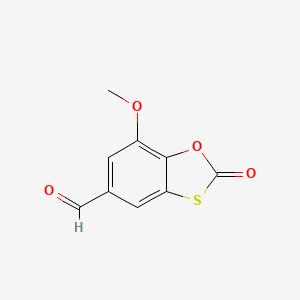
![Tert-butyl [(2-aminophenyl)sulfonyl]acetate](/img/structure/B2730667.png)

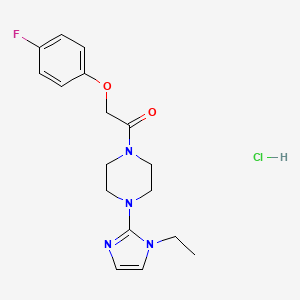
![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B2730672.png)
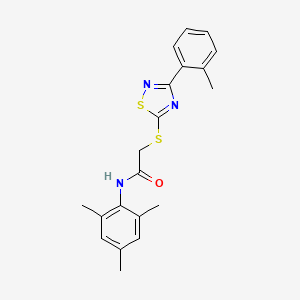


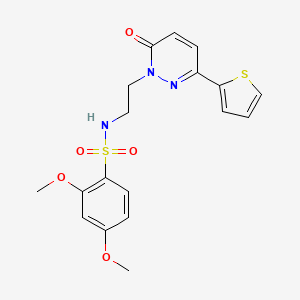
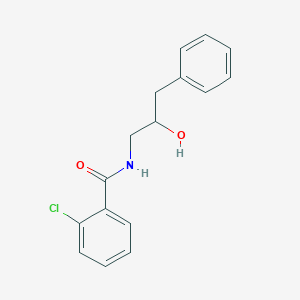
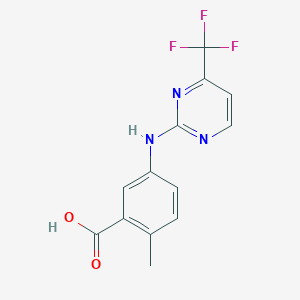
![6-(2-Methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2730681.png)
